molecular formula C24H26FN3O5 B2822115 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine CAS No. 1775302-55-0

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine

Cat. No.: B2822115
CAS No.: 1775302-55-0
M. Wt: 455.486
InChI Key: HPPLEMYRPUTQLF-UHFFFAOYSA-N
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Description

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine is a complex organic compound that features a piperidine ring substituted with a 4-fluorophenyl group and a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.

    Introduction of the 4-fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluorophenyl group is coupled with a halogenated precursor.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the oxadiazole intermediate is reacted with a piperidine derivative.

    Final functionalization: The trimethoxybenzoyl group is introduced through an acylation reaction, typically using an acid chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a tool for probing biological systems.

Mechanism of Action

The mechanism of action of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine is unique due to its combination of a piperidine ring, a fluorophenyl group, and an oxadiazole moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various research applications.

Biological Activity

The compound 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine is a novel organic molecule that incorporates a piperidine core with oxadiazole and fluorophenyl substituents. This complex structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN3O4C_{21}H_{22}FN_{3}O_{4} with a molecular weight of approximately 393.42 g/mol. The presence of the oxadiazole ring is significant as it has been associated with various biological activities, including antimicrobial and anticancer effects.

PropertyValue
Molecular FormulaC21H22FN3O4C_{21}H_{22}FN_{3}O_{4}
Molecular Weight393.42 g/mol
IUPAC NameThis compound

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets such as enzymes and receptors. The oxadiazole moiety can participate in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to target molecules. This interaction can modulate various cellular pathways leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) demonstrated that derivatives of oxadiazoles showed potent activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Case Study: Antibacterial Efficacy

In a comparative study involving several oxadiazole derivatives:

  • Compound 5d displayed an IC50 value of 10.1 µM against liver carcinoma cell line (HUH7), indicating strong cytotoxicity.
  • Compounds were screened for antibacterial activity using disc diffusion methods, revealing promising results against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of the compound is also noteworthy. Research has shown that oxadiazole derivatives can inhibit critical enzymes involved in cancer cell proliferation. For example:

  • Compounds with the oxadiazole structure have been identified as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis .
  • Studies revealed that certain derivatives exhibited IC50 values ranging from 0.47 µM to 1.4 µM , showcasing their potential as anticancer agents.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteriaDhumal et al.
AnticancerInhibition of thymidylate synthaseDhumal et al.
CytotoxicityIC50 values < 20 µM against cancer cellsDhumal et al.

Properties

IUPAC Name

[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O5/c1-30-19-13-17(14-20(31-2)22(19)32-3)24(29)28-10-8-15(9-11-28)12-21-26-23(27-33-21)16-4-6-18(25)7-5-16/h4-7,13-15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPLEMYRPUTQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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